molecular formula C11H16N2 B6257166 (cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine CAS No. 1511795-83-7

(cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine

Cat. No.: B6257166
CAS No.: 1511795-83-7
M. Wt: 176.3
InChI Key:
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Description

(cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine is an organic compound that features a cyclopropylmethyl group attached to a 4-methylpyridin-3-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine typically involves the following steps:

    Formation of the Cyclopropylmethyl Intermediate: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile, such as sodium azide, followed by reduction to yield cyclopropylmethylamine.

    Preparation of the 4-Methylpyridin-3-ylmethyl Intermediate: This involves the alkylation of 4-methylpyridine with a suitable alkylating agent, such as methyl iodide, to form 4-methylpyridin-3-ylmethyl iodide.

    Coupling Reaction: The final step involves the coupling of the cyclopropylmethylamine with 4-methylpyridin-3-ylmethyl iodide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways due to its structural similarity to neurotransmitter analogs.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which (cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclopropylmethyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine: Similar structure but with a different position of the methyl group on the pyridine ring.

    (cyclopropylmethyl)[(2-methylpyridin-3-yl)methyl]amine: Another isomer with the methyl group at the 2-position of the pyridine ring.

Uniqueness

(cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

1511795-83-7

Molecular Formula

C11H16N2

Molecular Weight

176.3

Purity

95

Origin of Product

United States

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